molecular formula C15H22N2O2 B15325732 Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate

Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate

Cat. No.: B15325732
M. Wt: 262.35 g/mol
InChI Key: DWHSORXVZUSBNC-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate typically involves the reaction of 1-benzylpiperidin-4-one with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperidine ring attacks the carbon atom of the methyl bromoacetate, leading to the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: This compound is structurally similar and also acts as a monoamine releasing agent.

    2-Benzylpiperidine:

    Benzylpiperazine: Known for its stimulant properties and use in research.

Uniqueness

Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate

InChI

InChI=1S/C15H22N2O2/c1-19-14(18)11-15(16)7-9-17(10-8-15)12-13-5-3-2-4-6-13/h2-6H,7-12,16H2,1H3

InChI Key

DWHSORXVZUSBNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCN(CC1)CC2=CC=CC=C2)N

Origin of Product

United States

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